(Rac)-CP-601927 hydrochloride

描述

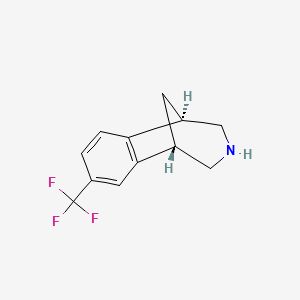

Structure

3D Structure

属性

IUPAC Name |

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-02-6 | |

| Record name | CP-601927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-601927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-CP-601927 Hydrochloride: A Technical Guide for Researchers

(Rac)-CP-601927 hydrochloride is a racemic mixture of the potent and selective nicotinic acetylcholine receptor (nAChR) partial agonist, CP-601927. Primarily targeting the α4β2 nAChR subtype, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Racemic CP-601927 HCl |

| Molecular Formula | C₁₂H₁₃ClF₃N |

| Molecular Weight | 263.69 g/mol |

| CAS Number | 230615-01-7 |

| Mechanism of Action | Partial agonist at α4β2 nicotinic acetylcholine receptors |

Pharmacological Profile

This compound exhibits high affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. Its partial agonism suggests that it can modulate receptor activity without causing maximal stimulation, a property that can be advantageous in therapeutic contexts to minimize side effects and receptor desensitization.

In Vitro Binding Affinity

The binding affinity of the active enantiomer, CP-601927, has been determined through radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) |

| α4β2 nAChR | 1.2[1] |

| α3β4 nAChR | 102[1] |

In Vivo Efficacy: Antidepressant-like Activity

Preclinical studies in murine models have demonstrated the antidepressant-like effects of CP-601927. The forced swim test, a common behavioral assay for assessing antidepressant efficacy, revealed a significant reduction in immobility time in mice treated with the compound.

| Animal Model | Dosing (mg/kg, i.p.) | Outcome |

| C57BL/6J male mice | 0.25 - 1.5 | Significant reduction in immobility time in the forced swim test[2] |

Mechanism of Action and Signaling Pathways

As a partial agonist of α4β2 nAChRs, this compound binds to these ligand-gated ion channels, which are predominantly located in the central nervous system. This binding event induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the modulation of neurotransmitter release.

The antidepressant effects of α4β2 nAChR partial agonists are thought to be mediated by their ability to desensitize the receptors, thereby reducing cholinergic signaling.[2]

Below is a diagram illustrating the signaling pathway initiated by the activation of α4β2 nicotinic acetylcholine receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for nAChRs using a competitive binding assay.

1. Materials:

-

Receptor source: Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) or homogenized brain tissue from a relevant species.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., nicotine or unlabeled epibatidine).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates with GF/C filters.

-

Scintillation cocktail and a scintillation counter.

2. Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kₑ).

-

100 µL of the receptor membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method to assess the functional activity (e.g., EC₅₀ and efficacy) of this compound on nAChRs expressed in a cellular system.

1. Materials:

-

Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 or Xenopus oocytes).

-

External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

-

Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3.

-

This compound.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

2. Procedure:

-

Culture cells expressing the target nAChR on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Under a microscope, approach a cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply increasing concentrations of this compound to the cell using a perfusion system.

-

Record the inward currents elicited by the compound at each concentration.

3. Data Analysis:

-

Measure the peak amplitude of the current at each concentration of the test compound.

-

Normalize the current responses to the maximal response.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximal efficacy relative to a full agonist (e.g., acetylcholine).

Mouse Forced Swim Test

This protocol outlines the procedure for the forced swim test in mice to evaluate the antidepressant-like effects of this compound.

1. Materials:

-

Male C57BL/6J mice.

-

This compound.

-

Vehicle (e.g., saline or 0.5% methylcellulose).

-

Cylindrical beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

2. Procedure:

-

Administer this compound (at desired doses, e.g., 0.25-1.5 mg/kg) or vehicle intraperitoneally (i.p.) to the mice 30 minutes before the test.

-

Gently place each mouse individually into a beaker of water.

-

Record the behavior of the mice for a total of 6 minutes.

-

After the test, remove the mice from the water, dry them, and return them to their home cages.

-

The water in the beakers should be changed between each animal.

3. Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Compare the immobility time between the drug-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of α4β2 nicotinic acetylcholine receptors in various physiological and pathological processes. Its partial agonist activity and demonstrated in vivo efficacy in models of depression highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further characterize the pharmacological and functional properties of this compound. Further studies are warranted to fully elucidate its selectivity profile across a broader range of nAChR subtypes and to determine its pharmacokinetic properties.

References

CP-601927: A Technical Whitepaper on the α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential therapeutic applications, notably in the context of smoking cessation and depression.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on CP-601927, including its pharmacological profile, in vivo efficacy in behavioral models, and toxicological evaluation. The document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of α4β2 nAChR partial agonists.

Pharmacological Profile

CP-601927 is characterized by its high affinity and low intrinsic efficacy at the α4β2 nAChR, a profile that is believed to contribute to its potential therapeutic effects.[1][3]

In Vitro Binding Affinity

The binding affinity of CP-601927 for the α4β2 nAChR has been determined through radioligand binding assays.

| Compound | Receptor Subtype | Kᵢ (nM) |

| CP-601927 | α4β2 nAChR | 1.2 [2] |

In Vitro Functional Activity

The partial agonist activity of CP-601927 at the α4β2 nAChR has been quantified using functional assays that measure receptor-mediated ion flux.

| Compound | Receptor Subtype | EC₅₀ (µM) |

| CP-601927 | α4β2 nAChR | 2.6 [2] |

Preclinical Efficacy

The in vivo effects of CP-601927 have been evaluated in rodent models of depression.

Forced Swim Test

In the forced swim test, a common behavioral assay for assessing antidepressant-like activity, CP-601927 demonstrated a significant reduction in immobility time in mice.[1][3]

| Dose (mg/kg, i.p.) | Outcome | Significance (p-value) |

| 0.25 | Significant reduction in immobility time | p=0.0003[1][3] |

| 0.75 | Significant reduction in immobility time | p<0.0001[1][3] |

| 1.0 | Significant reduction in immobility time | p<0.0001[1][3] |

| 1.5 | Significant reduction in immobility time | p<0.0001[1][3] |

Novelty-Suppressed Feeding Test

In the novelty-suppressed feeding test, another model used to evaluate antidepressant and anxiolytic-like effects, CP-601927 showed a dose-dependent increase in the latency to the first feeding episode.[1]

| Dose (mg/kg, i.p.) | Outcome | Significance (p-value) |

| 1.0 | Significantly increased time to first feed | p<0.01[1] |

| 1.5 | Significantly increased time to first feed | p<0.01[1] |

Toxicology

A toxicity study of CP-601927 was conducted in juvenile Sprague-Dawley rats to assess its safety profile upon prolonged administration.[4]

| Dose (mg/kg, oral gavage) | Duration | Key Findings |

| 0.3, 1, or 3 | Postnatal day 7-70 | - Death of 2 males at 3 mg/kg.- Transient reductions in body weight at all doses.- Decreased motor activity in females at the highest dose.- No effect on acoustic startle response, learning and memory, sexual maturation, or reproductive capacity.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, pharmacokinetics, and specific in vitro assays for CP-601927 are not fully available in the public domain but are referenced in other publications.[1] The following are generalized protocols representative of the methodologies used to characterize nicotinic ligands.

In Vitro Radioligand Binding Assay (General Protocol)

This protocol outlines a typical procedure for determining the binding affinity of a test compound for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand such as [³H]-epibatidine.

Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: ⁸⁶Rb⁺ Efflux (General Protocol)

This protocol describes a common method for assessing the functional activity of a compound at ligand-gated ion channels like the α4β2 nAChR by measuring the efflux of radioactive rubidium (⁸⁶Rb⁺), a surrogate for potassium.

Workflow for an ⁸⁶Rb⁺ Efflux Functional Assay.

In Vivo Behavioral Assays

The protocols for the forced swim test and novelty-suppressed feeding test as described for CP-601927 are as follows:

-

Animals: C57BL/6J male mice were used in the studies.

-

Drug Administration: CP-601927 was dissolved in saline and administered via intraperitoneal (i.p.) injection 30 minutes prior to testing.[1]

-

Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior.

-

Novelty-Suppressed Feeding Test: Mice, previously food-deprived, were placed in a novel environment containing a food pellet. The latency to begin eating was measured as an indicator of anxiety- and depression-related behavior.[1]

Signaling Pathway

CP-601927, as a partial agonist at the α4β2 nAChR, modulates downstream signaling pathways by inducing a submaximal receptor response compared to a full agonist like nicotine. This leads to a moderate and sustained release of dopamine in brain regions associated with reward and mood.

Proposed Mechanism of Action of CP-601927.

Clinical Development

To date, there is no publicly available information indicating that CP-601927 has entered clinical trials. Its development appears to have been focused on the preclinical stage of investigation.

Conclusion

CP-601927 is a potent and selective α4β2 nAChR partial agonist with demonstrated efficacy in preclinical models of depression. Its pharmacological profile suggests potential as a therapeutic agent for neuropsychiatric disorders. Further investigation into its pharmacokinetics, long-term safety, and clinical efficacy would be necessary to fully elucidate its therapeutic potential.

References

- 1. Rationale, pharmacology and clinical efficacy of partial agonists of alpha4beta2 nACh receptors for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Rationale, pharmacology and clinical efficacy of partial agonists of α4β2 nACh receptors for smoking cessation | Semantic Scholar [semanticscholar.org]

- 4. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-CP-601927 Hydrochloride

This technical guide provides a comprehensive overview of (Rac)-CP-601927 hydrochloride, a racemic compound, and its active enantiomer, CP-601927, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and key experimental data.

Chemical Structure and Properties

This compound is the racemic mixture of the active compound CP-601927.

| Property | Value |

| Chemical Formula | C₁₂H₁₃ClF₃N |

| Molecular Weight | 263.69 g/mol |

| CAS Number | 230615-01-7 |

| Appearance | Solid |

Chemical Structure:

Mechanism of Action

CP-601927 is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various physiological processes, including cognitive function and mood regulation. As a partial agonist, CP-601927 binds to the α4β2 nAChR and elicits a response that is lower than that of a full agonist like acetylcholine. This modulation of the α4β2 nAChR is believed to be the basis for its observed pharmacological effects.

Quantitative Data

The following table summarizes the key quantitative data for CP-601927.

| Parameter | Receptor | Value | Description | Reference |

| Ki (Binding Affinity) | α4β2 nAChR | 1.2 nM | The inhibition constant, indicating high-affinity binding to the α4β2 receptor. | [1] |

| Ki (Binding Affinity) | α3β4 nAChR | 102 nM | The inhibition constant, indicating lower affinity for the α3β4 receptor compared to α4β2. | |

| EC₅₀ (Potency) | α4β2 nAChR | 2.6 µM | The concentration of the drug that gives a half-maximal response, indicating its potency as an agonist. | [1] |

| In Vivo Efficacy | - | 0.25-1.5 mg/kg | Doses showing significant antidepressant-like effects in the mouse forced swim test. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of a compound to the α4β2 nAChR.

1. Receptor Preparation:

-

Cell membranes expressing the α4β2 nicotinic acetylcholine receptor are prepared from transfected cell lines (e.g., HEK293 cells) or from specific brain regions known to have high receptor density.

-

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a radiolabeled ligand with known high affinity for the α4β2 nAChR (e.g., [³H]-Epibatidine or [³H]-Cytisine) is used.

-

Varying concentrations of the unlabeled test compound (CP-601927) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

-

The mixture of receptor preparation, radioligand, and test compound is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (Mouse)

This test is used to assess antidepressant-like activity.

1. Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

2. Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

The test duration is typically 6 minutes.

-

The behavior of the mouse is recorded, usually by video, for later scoring.

3. Scoring:

-

The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is measured.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Tail Suspension Test (Mouse)

This is another common behavioral test to screen for antidepressant drugs.

1. Apparatus:

-

A horizontal bar is set up at a height that prevents the mouse from reaching any surface.

2. Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is fixed to the horizontal bar, suspending the mouse by its tail.

-

The test duration is typically 6 minutes.

-

The behavior of the mouse is recorded.

3. Scoring:

-

The total time the mouse remains immobile is measured.

-

A reduction in immobility time suggests an antidepressant-like effect.

Signaling Pathway

CP-601927 exerts its effects by modulating the α4β2 nicotinic acetylcholine receptor signaling pathway. Activation of this receptor, which is a ligand-gated ion channel, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. The influx of calcium can trigger various downstream signaling cascades, including the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to play a crucial role in promoting cell survival and neuroprotection.

Synthesis

The synthesis of CP-601927 and its racemate has been reported in the scientific literature.[2] For detailed synthetic procedures, readers are encouraged to consult the primary research articles.

Conclusion

This compound and its active enantiomer CP-601927 are valuable research tools for investigating the role of the α4β2 nicotinic acetylcholine receptor in various physiological and pathological processes. Its high affinity and selectivity for the α4β2 nAChR, coupled with its demonstrated antidepressant-like effects in preclinical models, make it a compound of significant interest for neuroscience research and drug development. This guide provides a foundational understanding of its chemical and pharmacological properties to support further investigation by the scientific community.

References

CP-601927: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and relevant experimental protocols for CP-601927, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).

Core Quantitative Data

The binding affinity of CP-601927 for the human α4β2 nicotinic acetylcholine receptor has been determined through radioligand binding assays. The key quantitative value is its inhibition constant (Ki), which is a measure of its binding affinity.

| Compound | Target Receptor | Ki Value (nM) | Agonist/Antagonist Profile |

| CP-601927 | α4β2 nAChR | 1.2[1] | Partial Agonist |

Mechanism of Action: α4β2 nAChR Partial Agonism

CP-601927 acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely distributed in the central nervous system. Upon binding of an agonist, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and subsequent modulation of neurotransmitter release.

As a partial agonist, CP-601927 binds to the α4β2 receptor but elicits a submaximal response compared to a full agonist like acetylcholine. This property is significant as it allows CP-601927 to modulate cholinergic activity in a controlled manner. In the presence of the endogenous full agonist, acetylcholine, a partial agonist can act as a competitive antagonist, reducing the overall receptor activation.

The α4β2 nAChRs are particularly implicated in the brain's reward pathways, and their activation can lead to the release of dopamine in the mesolimbic system. By acting as a partial agonist, CP-601927 can modulate this dopamine release, which is a key mechanism for its potential therapeutic effects.

Experimental Protocols

The determination of the binding affinity (Ki value) of CP-601927 is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology representative of the experiments cited.

Radioligand Displacement Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of a test compound (CP-601927) for the α4β2 nicotinic acetylcholine receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 cells) or rat brain tissue homogenates.

-

Radioligand: A high-affinity radiolabeled ligand for the α4β2 nAChR, such as [³H]-Epibatidine or [³H]-Cytisine.

-

Test Compound: CP-601927 dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the α4β2 nAChR to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup (in a 96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add the non-specific binding control, the radioligand, and the membrane preparation.

-

Competitive Binding Wells: Add serial dilutions of CP-601927, the radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid to each vial and allow for equilibration.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

-

For the competitive binding wells, determine the percentage of specific binding at each concentration of CP-601927.

-

Plot the percentage of specific binding against the logarithm of the CP-601927 concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of CP-601927 that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Below are diagrams illustrating the signaling pathway of α4β2 nAChR partial agonists and the workflow of a competitive radioligand binding assay.

Caption: Signaling pathway of an α4β2 nAChR partial agonist like CP-601927.

Caption: Workflow for a competitive radioligand binding assay.

References

The Discovery and Synthesis of CP-601927: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) that has demonstrated potential antidepressant-like properties in preclinical studies.[1][2] Developed by Pfizer, this compound emerged from a research program focused on identifying novel treatments for nicotine dependence and other central nervous system disorders.[1][3] Its mechanism of action, centered on the modulation of the α4β2 nAChR, a key receptor in the brain's reward and mood-regulating pathways, has made it a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CP-601927, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Discovery and Biological Activity

CP-601927 was identified as part of a drug discovery program at Pfizer aimed at developing α4β2 nAChR partial agonists.[1][2] The rationale behind this approach was to create a compound that could mimic the effects of nicotine to alleviate withdrawal symptoms while simultaneously blocking nicotine's rewarding effects, a strategy that proved successful with the smoking cessation aid varenicline.[4][5][6]

Subsequent investigations revealed that CP-601927 exhibits antidepressant-like effects in animal models.[1][2] This discovery opened a new therapeutic avenue for this class of compounds beyond smoking cessation. The antidepressant properties are believed to be mediated by its partial agonism at α4β2 nAChRs, which can modulate dopaminergic and other neurotransmitter systems implicated in mood regulation.

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo biological data for CP-601927.

| Parameter | Value | Species/Assay | Reference |

| Ki (α4β2 nAChR) | 1.2 nM | - | [2] |

| EC50 (α4β2 nAChR) | 2.6 μM | - | [2] |

| Antidepressant-like Activity (Forced Swim Test) | Significant reduction in immobility at 0.125 - 1.5 mg/kg (i.p.) | C57BL/6J male mice | [2] |

Synthesis of CP-601927

The synthesis of CP-601927 involves a multi-step sequence starting from commercially available materials. The core of the molecule is a 7-azabicyclo[2.2.1]heptane scaffold, a common structural motif in nicotinic receptor ligands. While the specific, detailed experimental protocol for the synthesis of CP-601927 is outlined in proprietary documents, the general synthetic strategies for this class of compounds, as described in the scientific literature and patents from Pfizer, provide a clear path to its preparation. The key steps typically involve the construction of the bicyclic core, followed by the introduction of the substituted pyridine moiety through a palladium-catalyzed cross-coupling reaction.

General Experimental Protocol for Analogs

The following represents a generalized experimental protocol for the synthesis of 2-pyridinyl-7-azabicyclo[2.2.1]heptane analogs, which is applicable to the synthesis of CP-601927.

Step 1: Synthesis of the 7-Azabicyclo[2.2.1]heptane Core

The 7-azabicyclo[2.2.1]heptane core can be synthesized via several methods, including Diels-Alder reactions or intramolecular cyclization strategies.

Step 2: Introduction of the Pyridine Moiety

A common method for attaching the pyridine ring is a Suzuki or Stille cross-coupling reaction. For a Suzuki coupling, a boronic acid or ester derivative of the pyridine is reacted with a halogenated 7-azabicyclo[2.2.1]heptane intermediate in the presence of a palladium catalyst and a base.

-

General Procedure for Suzuki Coupling: To a solution of the protected 2-bromo-7-azabicyclo[2.2.1]heptane (1 equivalent) and the corresponding pyridineboronic acid (1.2 equivalents) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh3)4, ~5 mol%) and a base (e.g., K2CO3, 2 equivalents). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by extraction and purified by chromatography to yield the desired 2-pyridinyl-7-azabicyclo[2.2.1]heptane.

Step 3: Deprotection

If a protecting group is used on the nitrogen of the bicyclic core (e.g., Boc), it is removed in the final step.

-

General Procedure for Boc Deprotection: The Boc-protected compound is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and treated with a strong acid (e.g., trifluoroacetic acid or HCl). The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed, and the product is isolated as the corresponding salt or neutralized to the free base.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of α4β2 nAChR partial agonists and a generalized workflow for their synthesis and evaluation.

Caption: Mechanism of action of α4β2 nAChR partial agonists.

Caption: General workflow for synthesis and evaluation.

Conclusion

CP-601927 represents an important pharmacological tool for studying the role of the α4β2 nAChR in various neurological processes, including mood regulation. Its discovery highlights the therapeutic potential of targeting this receptor with partial agonists. The synthetic strategies developed for this and related compounds provide a robust platform for the generation of novel analogs with improved pharmacological profiles. Further research into the clinical efficacy and safety of CP-601927 and similar molecules is warranted to fully explore their therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 4. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to (Rac)-CP-601927 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-601927 hydrochloride, with the CAS number 230615-01-7, is the racemic mixture of CP-601927, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] This compound has garnered interest in the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. Its activity at the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain, suggests its involvement in modulating various cognitive and affective processes. Research indicates that CP-601927 exhibits antidepressant-like properties, making it a valuable tool for investigating the role of the cholinergic system in mood disorders.[1] This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 230615-01-7 |

| Molecular Formula | C₁₂H₁₃ClF₃N |

| Molecular Weight | 263.69 g/mol |

| Appearance | Solid |

| Storage Conditions | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks. |

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization. The partial agonism of CP-601927 means that it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine. This property is crucial as it can modulate cholinergic signaling without causing excessive receptor activation and subsequent desensitization.

The signaling cascade initiated by the activation of α4β2 nAChRs is multifaceted, involving both rapid ionotropic effects and slower, metabotropic-like signaling pathways. The influx of calcium ions is a critical event that triggers a cascade of downstream intracellular events.

Preclinical Pharmacology

Receptor Binding Affinity

CP-601927 demonstrates high affinity for the α4β2 nAChR subtype and lower affinity for the α3β4 subtype.

| Receptor Subtype | Kᵢ (nM) |

| α4β2 nAChR | 1.2[1] |

| α3β4 nAChR | 102[1] |

In Vivo Studies: Antidepressant-Like Effects

Studies in murine models have shown that CP-601927 induces significant antidepressant-like effects. The following table summarizes the dosing used in these behavioral pharmacology studies.

| Animal Model | Dosing (mg/kg, i.p.) | Behavioral Test |

| Mice | 0.25, 0.75, 1.0, 1.5 | Forced Swim Test |

| Mice | 0.25, 0.5, 0.75, 1.0, 1.5 | Tail Suspension Test |

Toxicology

A toxicity study in juvenile Sprague-Dawley rats was conducted to assess the effects of CP-601927.

| Animal Model | Dosing (mg/kg, oral gavage) | Duration | Key Findings |

| Juvenile Rats | 0.3, 1, 3 | Postnatal Day 7-70 | Transient reductions in body weight at 3 mg/kg. Decreased motor activity in females at the highest dose. No effects on learning, memory, sexual maturation, or reproductive capacity. |

Experimental Protocols

In Vivo Formulation and Administration

For in vivo experiments, this compound can be formulated using various protocols to ensure solubility and bioavailability.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add PEG300, Tween-80, and saline to the DMSO stock solution with thorough mixing after each addition.

-

The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

This method yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 20% solution of SBE-β-CD in saline.

-

Add the SBE-β-CD solution to the DMSO stock solution.

-

The final solvent composition should be 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

This method yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Protocol 3: DMSO/Corn Oil Formulation

-

Prepare a stock solution of this compound in DMSO.

-

Add corn oil to the DMSO stock solution.

-

The final solvent composition should be 10% DMSO and 90% corn oil.

-

This method yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

References

The Antidepressant Potential of CP-601927: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-601927, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated notable antidepressant-like properties in preclinical studies. This technical guide synthesizes the available data on CP-601927, detailing its mechanism of action, pharmacological profile, and efficacy in established animal models of depression. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has emerged as a promising area of investigation for novel antidepressant therapies.[1][2] The prevailing hypothesis suggests that hyperactivity of the cholinergic system may contribute to depressive states, and that modulating this system with antagonists or partial agonists of nAChRs could offer a therapeutic benefit.[1][2] CP-601927 is a compound identified for its high affinity and low efficacy as a partial agonist at the α4β2 nAChR subtype, which is highly prevalent in the brain.[3][4] Preclinical evidence suggests that by acting as a partial agonist, CP-601927 may reduce the overstimulation of these receptors, thereby producing antidepressant-like effects.[3]

Mechanism of Action

CP-601927 exerts its effects by binding to and partially activating α4β2 nAChRs. These receptors are ligand-gated ion channels that, upon binding with acetylcholine, allow the influx of cations, leading to neuronal depolarization. As a partial agonist, CP-601927 has a lower intrinsic efficacy compared to the endogenous agonist, acetylcholine. This means that even at saturating concentrations, it produces a submaximal receptor response. In a state of cholinergic hyperactivity, CP-601927 can act as a functional antagonist by competing with acetylcholine for the binding site, thereby reducing the overall receptor activation and mitigating the downstream effects of excessive cholinergic signaling.[3] This modulation of the mesolimbic dopamine system via α4β2 nAChRs is a key aspect of its potential therapeutic action.[5]

References

- 1. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptors as targets for antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 5. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

The Cholinergic Signaling Effects of CP-601927: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-601927 is a novel compound that has garnered interest for its selective interaction with the cholinergic system, specifically as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Developed by Pfizer, this ligand has been investigated for its potential therapeutic applications, including its antidepressant-like properties. This technical guide provides an in-depth overview of the cholinergic signaling effects of CP-601927, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Mechanism of Action: Partial Agonism at α4β2 nAChRs

CP-601927 is a selective partial agonist at the α4β2 nicotinic acetylcholine receptor. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations. Furthermore, in the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the overall receptor activation. The low intrinsic efficacy of CP-601927 at α4β2 nAChRs is a key feature of its pharmacological profile. This property suggests that CP-601927 may modulate cholinergic signaling by providing a baseline level of receptor activation while simultaneously dampening excessive cholinergic transmission, potentially through receptor desensitization.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of CP-601927 in comparison to other relevant nicotinic ligands.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, µM) | Intrinsic Activity (% of ACh/Nicotine) |

| CP-601927 | α4β2 | 1.2 | 2.6 | Low |

| Nicotine | α4β2 | ~1 | - | 100% |

| Varenicline | α4β2 | ~0.1-0.5 | ~0.1-0.3 | ~30-60% |

| Cytisine | α4β2 | ~0.1-0.6 | ~0.05-0.2 | ~20-50% |

Data compiled from multiple sources.

Signaling Pathways of α4β2 Nicotinic Acetylcholine Receptors

Activation of α4β2 nAChRs by agonists like acetylcholine or partial agonists such as CP-601927 initiates a cascade of intracellular events. These can be broadly categorized into ionotropic and metabotropic signaling pathways.

Ionotropic Signaling

The canonical pathway involves the opening of the ligand-gated ion channel, leading to an influx of cations, primarily Na+ and Ca2+. The resulting membrane depolarization can trigger downstream events such as the activation of voltage-gated calcium channels and the release of neurotransmitters.

Metabotropic Signaling

Recent evidence suggests that α4β2 nAChRs can also engage in signaling pathways independent of ion flux. One such pathway involves the activation of Src kinase in a β-arrestin1-dependent manner, leading to the activation of Phospholipase C γ1 (PLCγ1) and subsequent translocation of Protein Kinase CβII (PKCβII). This metabotropic signaling can influence cellular processes over a longer timescale compared to the rapid effects of ion channel opening. Furthermore, the influx of Ca2+ via the ionotropic pathway can activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, a crucial pathway involved in cell survival and neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline the protocols for key experiments used to characterize the effects of CP-601927.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing human α4β2 nAChRs are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand with known affinity for the α4β2 receptor (e.g., [3H]-Epibatidine) is used.

-

Increasing concentrations of the unlabeled test compound (CP-601927) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (⁸⁶Rb⁺ Efflux)

This assay measures the functional activity (EC50 and intrinsic activity) of a compound by assessing ion flux through the receptor channel.

-

Cell Preparation:

-

Cells expressing α4β2 nAChRs are loaded with the radioactive tracer ⁸⁶Rb⁺, a surrogate for K⁺.

-

-

Compound Application:

-

The cells are washed to remove excess ⁸⁶Rb⁺.

-

Increasing concentrations of the test compound (CP-601927) are applied to the cells to stimulate the receptors.

-

-

Efflux Measurement:

-

The opening of the nAChR channels allows for the efflux of ⁸⁶Rb⁺ from the cells.

-

The amount of ⁸⁶Rb⁺ released into the supernatant is measured at a specific time point.

-

-

Data Analysis:

-

The concentration of the compound that produces 50% of the maximal ⁸⁶Rb⁺ efflux (EC50) is determined.

-

The maximal efflux produced by the test compound is compared to that of a full agonist (e.g., acetylcholine) to determine its intrinsic activity.

-

In Vivo Forced Swim Test (Mouse)

This behavioral test is used to assess the antidepressant-like effects of compounds.

-

Animal Acclimation:

-

Male C57BL/6J mice are group-housed and allowed to acclimate to the facility for at least one week before testing.

-

-

Drug Administration:

-

CP-601927 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.25, 0.75, 1.0, and 1.5 mg/kg).

-

A control group receives a vehicle injection.

-

A positive control group may receive a known antidepressant (e.g., fluoxetine).

-

-

Test Procedure:

-

30 minutes after drug administration, each mouse is placed individually into a cylinder of water from which it cannot escape.

-

The water temperature is maintained at a constant temperature (e.g., 23-25°C).

-

The total duration of the test is typically 6 minutes.

-

-

Behavioral Scoring:

-

The behavior of the mouse is recorded, and the duration of immobility during the last 4 minutes of the test is scored.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

-

Data Analysis:

-

The duration of immobility is compared between the different treatment groups.

-

A significant reduction in immobility time in the drug-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

-

Summary and Conclusion

CP-601927 is a selective α4β2 nAChR partial agonist with low intrinsic efficacy. Its ability to modulate cholinergic signaling, likely by providing a tonic level of receptor activation while preventing overstimulation, underlies its observed antidepressant-like effects in preclinical models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the cholinergic signaling effects of CP-601927 and related compounds. Further investigation into the downstream consequences of its unique pharmacological profile will be crucial in elucidating its full therapeutic potential.

In Vitro Pharmacological Profile of (Rac)-CP-601927: A Technical Overview

(Rac)-CP-601927 is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in various neurological processes. This technical guide provides a comprehensive in vitro characterization of (Rac)-CP-601927, summarizing its binding affinity, functional activity, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Analysis of Receptor Binding and Functional Potency

The in vitro pharmacological activity of (Rac)-CP-601927 has been primarily characterized by its high affinity and partial agonist activity at the α4β2 nAChR subtype. It also exhibits affinity for the α3β4 nAChR subtype, albeit with lower potency. The compound demonstrates low affinity for α1-containing and α7 nAChRs.[1] A summary of the key quantitative data is presented in Table 1.

| Parameter | α4β2 nAChR | α3β4 nAChR | Reference |

| Binding Affinity (Ki) | 1.2 nM | 102 nM | [2] |

| Functional Activity (EC50) | 2.6 µM | Not Determined | [2] |

| Intrinsic Efficacy | Partial Agonist | Not Determined | [1][2] |

Table 1: In Vitro Activity of (Rac)-CP-601927 at Nicotinic Acetylcholine Receptor Subtypes

Experimental Methodologies

The following sections detail the typical experimental protocols employed for the in vitro characterization of nAChR ligands like (Rac)-CP-601927.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of (Rac)-CP-601927 for various nAChR subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 cells expressing α4β2 or α3β4 nAChRs).

-

Radioligand: Typically [³H]-epibatidine or [³H]-cytisine for high-affinity nAChRs.

-

Test Compound: (Rac)-CP-601927.

-

Non-specific binding control: A high concentration of a known nAChR agonist (e.g., nicotine or epibatidine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are thawed and homogenized in ice-cold assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound ((Rac)-CP-601927).

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Functional assays are employed to determine the potency (EC50) and efficacy of a compound as an agonist, partial agonist, or antagonist. For nAChRs, which are ligand-gated ion channels, changes in intracellular calcium levels upon channel opening can be measured using fluorescent dyes.

Objective: To determine the EC50 and intrinsic efficacy of (Rac)-CP-601927 at nAChR subtypes.

Materials:

-

Intact cells stably expressing the desired human nAChR subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test Compound: (Rac)-CP-601927.

-

Reference full agonist (e.g., acetylcholine or nicotine).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of (Rac)-CP-601927 are added to the wells.

-

Fluorescence Measurement: The change in fluorescence, indicative of an increase in intracellular calcium, is measured over time.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated. The intrinsic efficacy is determined by comparing the maximal response induced by the test compound to that of a full agonist.

Signaling Pathways and Experimental Workflows

The interaction of (Rac)-CP-601927 with the α4β2 nAChR initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing such a compound.

References

Methodological & Application

(Rac)-CP-601927 Hydrochloride: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in various neurological and psychiatric disorders. This document provides a comprehensive overview of the experimental protocols for the preclinical evaluation of this compound, encompassing its in vitro characterization and in vivo efficacy assessment in rodent models of depression-like behavior. Detailed methodologies for radioligand binding assays, functional potency determination, and behavioral paradigms are presented to guide researchers in the consistent and reliable investigation of this compound.

In Vitro Characterization

Receptor Binding Affinity (Ki)

The binding affinity of this compound for the α4β2 nAChR is determined through competitive radioligand binding assays. This method quantifies the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: In Vitro Binding and Functional Potency of CP-601927

| Parameter | Receptor Subtype | Value |

| Ki | α4β2 nAChR | 1.2 nM[1][2] |

| Ki | α3β4 nAChR | 102 nM[2] |

| EC50 | α4β2 nAChR | 2.6 µM[1] |

Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of this compound at the α4β2 nAChR.

Materials:

-

Receptor Source: Rat brain tissue homogenate or cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

-

Radioligand: [³H]-Epibatidine or [³H]-Cytisine, high-affinity α4β2 nAChR ligands.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine or cytisine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Receptor Preparation: Prepare a membrane fraction from the chosen receptor source through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient duration to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Potency (EC50)

The functional potency of this compound as a partial agonist is determined by measuring its ability to evoke a response upon binding to the α4β2 nAChR. This is often assessed by measuring changes in intracellular calcium concentration.

In Vitro Functional Assay Protocol (Calcium Imaging)

Objective: To determine the half-maximal effective concentration (EC50) of this compound at the α4β2 nAChR.

Materials:

-

Cell Line: HEK293 cells stably expressing human α4β2 nAChRs.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Test Compound: this compound.

-

Positive Control: A full nAChR agonist (e.g., acetylcholine or nicotine).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Plating: Plate the α4β2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity of the cells.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

-

Data Analysis: Plot the change in fluorescence (ΔF/F0) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Assessment

The antidepressant-like effects of this compound can be evaluated in mice using a battery of behavioral tests.

Table 2: In Vivo Dosing for Behavioral Studies in Mice

| Parameter | Value |

| Animal Model | C57BL/6J male mice[1] |

| Administration Route | Intraperitoneal (i.p.)[1] |

| Dosing Range | 0.125 - 1.5 mg/kg[1] |

| Pre-treatment Time | 30 minutes prior to testing[3][4] |

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

Forced Swim Test Protocol

Objective: To assess the antidepressant-like effects of this compound by measuring immobility time in mice.

Materials:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Animals: C57BL/6J male mice.

-

Test Compound: this compound.

-

Vehicle Control: Saline.

-

Video Recording System.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer this compound or vehicle via i.p. injection 30 minutes before the test.

-

Test Session: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.

-

Behavioral Scoring: Record the session and score the last 4 minutes for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used to screen for antidepressants. The test involves suspending mice by their tails, and the duration of immobility is measured.

Tail Suspension Test Protocol

Objective: To evaluate the antidepressant-like properties of this compound by measuring immobility time in the TST.

Materials:

-

Apparatus: A suspension bar or a ledge from which to hang the mice, ensuring they cannot escape or hold onto any surfaces.

-

Adhesive Tape: To secure the tail to the suspension bar.

-

Animals: C57BL/6J male mice.

-

Test Compound: this compound.

-

Vehicle Control: Saline.

-

Video Recording System.

Procedure:

-

Acclimation: Acclimate the mice to the testing room.

-

Dosing: Administer the test compound or vehicle 30 minutes prior to the test.

-

Suspension: Suspend each mouse by its tail using adhesive tape. The body should hang freely.

-

Test Session: The test duration is typically 6 minutes.

-

Behavioral Scoring: Record the session and score the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Data Analysis: Analyze the data similarly to the FST, comparing immobility times between groups.

Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-related behaviors by measuring the latency of a food-deprived mouse to eat in a novel and potentially anxiogenic environment.

Novelty-Suppressed Feeding Test Protocol

Objective: To assess the effects of this compound on anxiety- and depression-like behavior.

Materials:

-

Apparatus: A novel, open-field arena (e.g., a brightly lit 50x50 cm box).

-

Food Pellets: Palatable food pellets.

-

Animals: C57BL/6J male mice.

-

Test Compound: this compound.

-

Vehicle Control: Saline.

-

Stopwatch.

Procedure:

-

Food Deprivation: Food-deprive the mice for 24 hours before the test, with free access to water.

-

Dosing: Administer the test compound or vehicle 30 minutes before the test.

-

Test Session: Place a single food pellet in the center of the novel arena. Place the mouse in a corner of the arena and start the stopwatch.

-

Latency Measurement: Measure the latency (time) for the mouse to take its first bite of the food pellet. The test is typically run for a maximum of 10 minutes.

-

Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed over a short period (e.g., 5 minutes) to control for potential effects on appetite.

-

Data Analysis: Compare the latency to eat between the treated and control groups. An increase in latency is interpreted as increased anxiety- or depression-like behavior.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 3: General Parameters for Rodent Pharmacokinetic Studies

| Parameter | Description |

| Animal Model | Mice or Rats |

| Administration Routes | Intravenous (IV) for bioavailability, Oral (PO) or Intraperitoneal (IP) for absorption characteristics |

| Blood Sampling | Serial blood sampling from a single animal or terminal bleeding at different time points from different animals |

| Sample Matrix | Plasma or whole blood |

| Analytical Method | LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) |

| Key PK Parameters | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), Bioavailability |

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the key pharmacokinetic parameters of this compound in rodents.

Materials:

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice.

-

Test Compound: this compound formulated for the chosen route of administration.

-

Blood Collection Supplies: Microcentrifuge tubes, anticoagulant (e.g., EDTA), syringes, and needles.

-

Analytical Equipment: LC-MS/MS system.

Procedure:

-

Dosing: Administer a single dose of this compound via the desired route (e.g., IV, PO, or IP).

-

Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate the key PK parameters.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound at the α4β2 nAChR.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation.

Logical Relationship

Caption: Logical flow of the experimental approach.

References

Application Notes and Protocols: (Rac)-CP-601927 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-601927 hydrochloride is the racemic form of CP-601927, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), with a lesser affinity for the α3β4 subtype.[1] It is a valuable research tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes, including neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with information on its mechanism of action and relevant signaling pathways.

Solubility Data

This compound exhibits solubility in various solvents and solvent systems. The choice of solvent will depend on the specific experimental application. It is important to note that for aqueous solutions, filtration and sterilization are recommended.[1] The use of freshly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[2]

Table 1: Solubility of this compound

| Solvent/Solvent System | Concentration | Remarks |

| DMSO | 100 mg/mL (379.23 mM) | Ultrasonic treatment may be needed to aid dissolution.[2] |

| Water | 100 mg/mL (379.23 mM) | Ultrasonic treatment may be needed to aid dissolution.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.48 mM) | Forms a clear solution. Recommended for in vivo use.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.48 mM) | Forms a clear solution. Recommended for in vivo use.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.48 mM) | Forms a clear solution. Recommended for in vivo use.[1] |

Experimental Protocols

Preparation of Stock Solutions

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted, and stored under appropriate conditions to minimize degradation.

Protocol 3.1.1: Preparation of a 100 mg/mL DMSO Stock Solution

-

Weigh the desired amount of this compound in a sterile conical tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol 3.1.2: Preparation of a 100 mg/mL Aqueous Stock Solution

-

Weigh the desired amount of this compound in a sterile conical tube.

-

Add the appropriate volume of sterile, deionized water to achieve a final concentration of 100 mg/mL.

-

Vortex the solution for 2-3 minutes.

-

If necessary, use an ultrasonic water bath to aid dissolution.

-

Once the compound is fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.[1]

-

Aliquot the sterile solution and store at -20°C or -80°C.

Preparation of Working Solutions for In Vivo Studies

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] The following protocols are based on formulations that yield a clear solution.

Protocol 3.2.1: Preparation of a 2.5 mg/mL Working Solution in a PEG300/Tween-80/Saline Vehicle

This protocol provides a step-by-step guide for preparing a 1 mL working solution.

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Caption: Workflow for preparing an in vivo working solution.

Mechanism of Action and Signaling Pathway